![molecular formula C11H21NO3 B2769670 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide CAS No. 1421462-09-0](/img/structure/B2769670.png)
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves a mixture of 10 mmol 3-hydroxy-4-methoxybenzoic acid, 10.4 mmol cyclopentylamine, and 20 mmol N, N -diisopropylethylamine (DIEA) dissolved in 20 mL DMF . Then, 10.4 mmol of 2- (7-Azabenzotriazol-1-yl)- N, N, N ′, N ′-tetramethyluronium hexafluorophosphate (HATU) was added to the above solution . After 5 h stirring, the reaction was complete as monitored by Thin Layer Chromatography .Molecular Structure Analysis
The molecular structure of this compound is complex. The crystal structure of a similar compound, N-cyclopentyl-3-hydroxy-4-methoxybenzamide, has been studied . The molecular structure is shown in the figure . The crystal structure is monoclinic, with a = 11.6502 (8) Å, b = 13.8752 (8) Å, c = 7.9644 (5) Å, β = 106.051 (2)°, V = 1237.25 (14) Å 3, Z = 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 3-hydroxy-4-methoxybenzoic acid with cyclopentylamine in the presence of N, N -diisopropylethylamine (DIEA) and 2- (7-Azabenzotriazol-1-yl)- N, N, N ′, N ′-tetramethyluronium hexafluorophosphate (HATU) .Scientific Research Applications
Glucokinase Activation
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide: and its derivatives have drawn interest as potential glucokinase activators. Glucokinase plays a crucial role in glucose homeostasis by regulating insulin secretion in pancreatic β-cells and hepatic glucose uptake. Enhancing glucokinase activity could improve glycemic control in diabetes management .
Anti-Inflammatory Properties
Indole derivatives, including N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide , exhibit anti-inflammatory effects. These compounds may modulate immune responses and reduce inflammation by targeting specific pathways. Further research is needed to explore their potential as anti-inflammatory agents .
Antiviral Activity
Although specific studies on our compound are scarce, indole-based molecules have demonstrated antiviral properties. Researchers have explored their potential against viruses like hepatitis B and C. Investigating the antiviral activity of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide could be promising .
Computational Modeling and Docking Studies
Computational approaches, such as molecular docking, can predict how the compound interacts with protein targets. These studies aid in rational drug design and optimization.
properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-11(15)12-9-5-8(7-13)10(14)6-9/h8-10,13-14H,2-7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGTNVKRVJOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CC(C(C1)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pentanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.